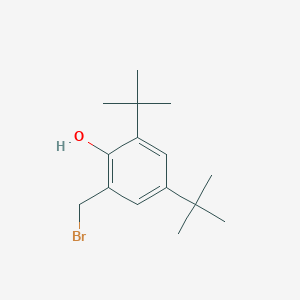
2,4-Di-tert-butyl-6-(bromomethyl)phenol
Übersicht
Beschreibung
“2,4-Di-tert-butyl-6-(bromomethyl)phenol” is a derivative of “2,4-Di-tert-butylphenol”, which is known to possess antioxidative activity . It is a colorless oil that is classified as an alkylated phenol .
Synthesis Analysis
The compound can be synthesized by the bromination of 2,6-di-tert-butylphenol . Another related compound, 2,4-Ditert butyl phenol (2,4-DTBP), was successfully extracted from Plumbago zeylanica using Ethyl acetate and confirmed through GC–MS analysis .Molecular Structure Analysis
The structure of the related compound 2,4-DTBP was characterized as C14H22O through 1H NMR analysis . The structure of another related compound, 2,4-Dimethyl-6-tert-butylphenol, is represented by the formula Me2(tert-Bu)C6H2OH (Me = methyl, tert-Bu = tertiary butyl) .Chemical Reactions Analysis
The compound 2,4-DTBP is known for its antioxidative effects as it effectively suppresses oxidation, preventing material degradation and disintegration . It has the ability to neutralize free radicals and reduce reactive oxygen species production, making it valuable in stabilizing various compounds .Physical And Chemical Properties Analysis
The related compound 2,4-Dimethyl-6-tert-butylphenol is a colorless oil . It has a melting point of 21 to 23 °C and a boiling point of 248 to 249 °C .Wissenschaftliche Forschungsanwendungen
Spin Interaction in Octahedral Zinc Complexes
The Schiff bases, including 2,4-di-tert-butyl-6-[(pyridin-2-ylmethylimino)methyl]phenol, have been studied for their role in the spin interaction in octahedral zinc complexes. These complexes exhibit interesting electrochemical properties, such as reversible oxidation of phenolates into phenoxyl radicals and unique magnetic coupling in the oxidized species. This research is significant in understanding the magnetic and electronic properties of such complexes (Orio et al., 2010).
Antioxidant Application in Natural Rubber
2,4-di-tert-butyl-6-cycloheximide phenol, synthesized using cyclohexylamine and modifying 3,5-di-tert-butyl-salicylaldehyde, has been studied for its antioxidant properties. It's been found to improve the tensile strength, elongation at break, and thermal stability of natural rubber vulcanizates, showing potential as an effective antioxidant in rubber products (Ju, 2014).
Catalysis in Hydroamination
2,4-di-tert-butyl-6-(bromomethyl)phenol has been used in the synthesis of novel zirconium complexes, which show potential in catalyzing hydroamination reactions. The study of these complexes provides insights into their structure and catalytic properties, important for developing new catalysts in organic synthesis (Barroso et al., 2014).
Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants
Studies on synthetic phenolic antioxidants, like 2,4-di-tert-butyl-phenol, have focused on their environmental occurrence, human exposure, and potential toxicity. These antioxidants are found in various environmental matrices and can exhibit toxic effects such as hepatic toxicity and endocrine disruption (Liu & Mabury, 2020).
Antifungal and Antioxidant Bioactivity
2,4-Di-tert-butyl phenol has been purified from Lactococcus sp. and demonstrated fungicidal activity against various fungi. It also exhibits cytotoxicity against certain cancer cell lines, highlighting its potential for development in food applications and possibly in medical research (Varsha et al., 2015).
Kinetics of Phenol Alkylation
Research on the kinetics of phenol alkylation with tert-butyl alcohol using sulfonic acid functional ionic liquid catalysts has included 2,4-di-tert-butylphenol. Such studies are crucial for understanding and optimizing industrial processes involving phenol alkylation (Elavarasan et al., 2011).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(bromomethyl)-4,6-ditert-butylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrO/c1-14(2,3)11-7-10(9-16)13(17)12(8-11)15(4,5)6/h7-8,17H,9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXSTKLPJOGEDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Di-tert-butyl-6-(bromomethyl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



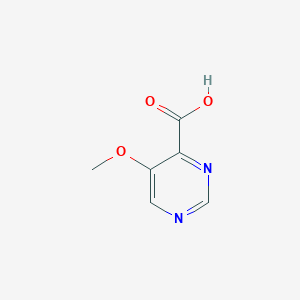
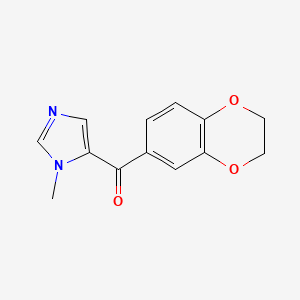
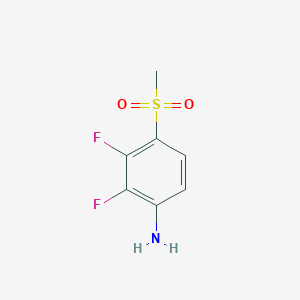
![3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1530745.png)
![2-{Spiro[4.5]decan-8-yl}acetic acid](/img/structure/B1530747.png)
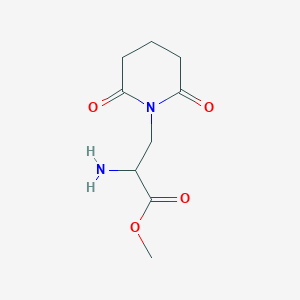
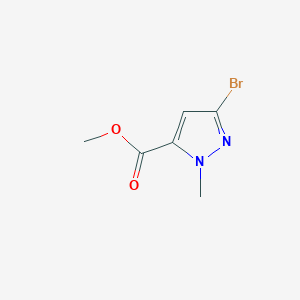
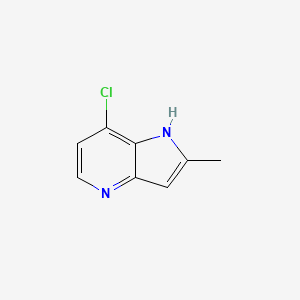
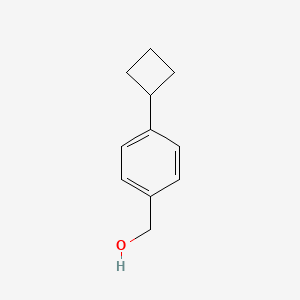
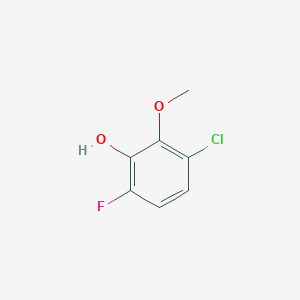
![1,9-Dioxa-3-azaspiro[5.5]undecan-2-one](/img/structure/B1530753.png)
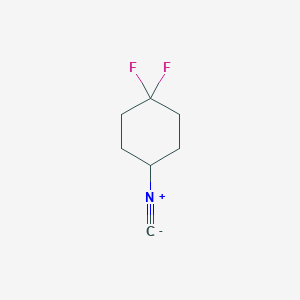
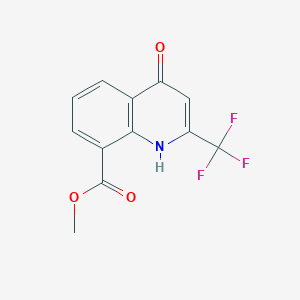
![5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1530756.png)